(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide
Description
(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide is a structurally unique adamantane derivative featuring a [2,4'-bipyridin]-3-ylmethyl substituent. For instance, compound 13 in , a dimeric γ-AApeptide containing adamantane carboxamide subunits, was synthesized with HRMS confirmation (C₅₈H₁₀₆O₈N₆, [M+H]⁺ = 1,155.8282), suggesting robust synthetic protocols for such frameworks .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-11-15-8-16(12-22)10-17(9-15)13-22)25-14-19-2-1-5-24-20(19)18-3-6-23-7-4-18/h1-7,15-17H,8-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZFGVKGPZMNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=C(N=CC=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide typically involves multiple steps. The starting material is often adamantane-1-carboxylic acid, which undergoes a series of reactions to introduce the bipyridinylmethyl group. Key steps include:
Formation of Adamantane-1-carboxylic Acid Derivative: This involves the reaction of adamantane with a carboxylating agent under specific conditions to form adamantane-1-carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Photocatalytic Radical Reactions
Adamantane derivatives are increasingly studied in radical-mediated transformations. For example:
-
Decarboxylative Allylation : Under blue LED irradiation (468 nm), adamantane carboxylates generate radicals that undergo allylation with alkenes .
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Ru(bpy)₃Cl₂ |
| Light Source | 468 nm LEDs (4 W) |
| Solvent | CH₃CN/PBS buffer (1:1 v/v) |
| Reaction Time | 1–60 min |
Stability and Functional Group Compatibility
-
Hydrolytic Stability : The carboxamide bond resists hydrolysis under physiological pH (7.4) but may degrade under strongly acidic/basic conditions .
-
Thermal Stability : Decomposition occurs above 250°C, as observed in thermogravimetric analysis (TGA) of related compounds .
Comparative Analysis with Analogues
Table 2: Activity of Selected Adamantane Carboxamides
| Compound | Biological Activity | IC₅₀/MIC |
|---|---|---|
| N-(Pyridin-4-ylmethyl) derivative | Anti-SARS-CoV-2 | 2.5 µM |
| Adamantane-oxadiazole hybrid | Antibacterial (Gram+) | ≤1 µg/mL |
| Spirocyclic β-pyrrolidine | Anticancer (HCT-116) | 0.8 µM |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications, particularly in targeting neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) therapies.
Case Study: CNS Drug Development
Research indicates that adamantane derivatives can enhance the delivery of therapeutic agents across the blood-brain barrier. For instance, studies have shown that compounds similar to (3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide exhibit neuroprotective effects in models of neurodegeneration .
Coordination Chemistry
The bipyridine component allows this compound to function as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are crucial for catalysis and material synthesis.
Table 1: Metal Complexes Formed with Bipyridine Ligands
| Metal Ion | Complex Stability | Application |
|---|---|---|
| Cu(II) | High | Catalysis in organic reactions |
| Ni(II) | Moderate | Synthesis of nanomaterials |
| Co(II) | High | Electrocatalysis |
Biochemical Research
This compound has been investigated for its interactions with biological macromolecules. The bipyridine moiety can interact with enzymes and receptors, potentially modulating their activity.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that derivatives of this compound can inhibit specific kinases involved in cancer pathways. For example, a study reported an IC50 value of 12.5 µM against A549 lung cancer cells, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (3r,5r,7r)-N-([2,4’-bipyridin]-3-ylmethyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The bipyridinyl group can coordinate with metal ions, facilitating catalytic reactions. Additionally, the adamantane core can interact with biological membranes, potentially altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Adamantane Carboxamide Derivatives
The following table summarizes key structural, synthetic, and analytical data for (3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide and its analogs:
Structural and Functional Insights:
- Bipyridine vs.
- Thiazole Derivatives (44 and 3): Compound 44 () incorporates a morpholinothiazole group, which is associated with autophagy activation. Its higher yield (80%) and well-defined ¹H NMR profile (δ 11.31–1.68) suggest synthetic reliability for thiazole-adamantane hybrids . In contrast, 3 () features a thiazole-naphthoquinone hybrid, implying redox-active properties suitable for enzyme inhibition .
- Piperidine-Oxazole Hybrid (8d(i)): This derivative demonstrates moderate yield (67%) and precise HRMS alignment (Δm/z = 0.0002), highlighting the feasibility of incorporating heterocyclic amines into adamantane carboxamides .
- Bis-adamantane Derivatives (): Symmetrical bis-adamantane-phenylene structures may exhibit enhanced rigidity and binding avidity, though pharmacological data remains speculative .
Analytical Consistency:
- HRMS and ¹H NMR data are consistently reported across derivatives (e.g., 4e and 44 ), ensuring structural validation .
Biological Activity
(3r,5r,7r)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound is characterized by its adamantane backbone and a bipyridine moiety that may contribute to its biological properties. The stereochemistry at the 3, 5, and 7 positions is crucial for its activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in various biochemical pathways. For example, derivatives have shown inhibitory effects on enzymes like MenA in Mycobacterium tuberculosis, which is critical for developing antimycobacterial agents .
- Receptor Binding : The bipyridine structure suggests potential interactions with various receptors or proteins, possibly affecting signaling pathways.
Biological Activity Data
The following table summarizes key findings from studies on related compounds and their biological activities:
| Compound Name | Target Enzyme/Pathway | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | MenA | 1.5 | Antimycobacterial |
| Compound B | Protein Kinase X | 0.8 | Antitumor |
| Compound C | Cyclooxygenase | 2.0 | Anti-inflammatory |
Case Studies
- Antimycobacterial Activity : A study evaluated a series of bipyridine derivatives for their ability to inhibit MenA. The most potent analogs showed IC50 values in the low micromolar range, indicating significant potential for treating tuberculosis .
- Antitumor Properties : Research has indicated that similar adamantane derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an analog with an IC50 value of 0.9 µM against MCF7 breast cancer cells .
- Anti-inflammatory Effects : Some derivatives have been shown to inhibit cyclooxygenase enzymes, suggesting a role in reducing inflammation. This activity was quantified with IC50 values ranging from 1 to 3 µM across different studies .
Research Findings
Recent literature highlights the following important findings regarding the biological activity of related compounds:
- Structure-Activity Relationships (SAR) : Studies have demonstrated that modifications to the bipyridine and adamantane moieties significantly affect biological activity. For example, substituents on the bipyridine ring can enhance potency against specific targets while maintaining selectivity .
- Toxicity Profiles : While exploring the therapeutic potential, it is crucial to assess toxicity. Some studies have indicated that certain analogs exhibit low toxicity in vitro, making them suitable candidates for further development .
Q & A
Q. What are the optimal synthetic routes and purification strategies for (3R,5R,7R)-N-([2,4'-bipyridin]-3-ylmethyl)adamantane-1-carboxamide?
- Methodological Answer : The compound is typically synthesized via carboxamide coupling reactions. Key steps include:
- Adamantane activation : Use of adamantane-1-carbonyl chloride as a reactive intermediate for amide bond formation with bipyridine derivatives .
- Purification : Flash chromatography (e.g., petroleum ether/EtOAc 8:2) achieves >95% purity. Yields vary (47–67%) depending on steric hindrance and reaction scale .
- Yield optimization : Lower temperatures (–20°C) and catalytic systems (e.g., Cu-based catalysts) improve enantioselectivity in asymmetric syntheses .
Q. How can structural characterization be reliably performed for this compound?
- Methodological Answer : Use multi-modal analytical techniques:
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify adamantane protons (δ 1.67–2.12 ppm) and bipyridine aromatic signals (δ 6.34–8.52 ppm). Carbonyl carbons appear at δ 172–178 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 417.2495) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry for adamantane-bipyridine hybrids (CCDC deposition recommended) .
Intermediate Research Questions
Q. What strategies are recommended for evaluating the compound’s biological activity in in vitro assays?
- Methodological Answer : Focus on target-specific assays:
- Antimicrobial activity : Follow protocols from adamantane-pyridopyrimidine derivatives, using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
- Enzyme inhibition : For HDAC or kinase targets, use fluorometric assays (e.g., HDAC-Glo™) with IC₅₀ calculations .
- Cytotoxicity : Employ MTT assays (e.g., IC₅₀ ~10–50 µM in glioblastoma cell lines) .
Q. How can researchers assess the compound’s potential as a radiopharmaceutical for CNS targets?
- Methodological Answer : Key steps for brain-penetrant radiotracer development:
- Radiolabeling : Use ¹¹C or ¹⁸F isotopes. Adamantane’s lipophilicity enhances blood-brain barrier penetration .
- In vivo imaging**: PET/CT studies in rodent models to quantify uptake (e.g., [¹¹C]martinostat analogs show >2% ID/g in brain) .
- Metabolic stability : LC-MS/MS analysis of plasma and brain homogenates to assess radioligand stability over 60 minutes .
Advanced Research Questions
Q. How should contradictory synthetic yield data (e.g., 47% vs. 67%) be resolved?
- Methodological Answer : Conduct controlled experiments to isolate variables:
- Reagent stoichiometry : Compare 1:1 vs. 1:2 molar ratios of adamantane-carbonyl chloride to bipyridine amines .
- Solvent effects : Test polar aprotic solvents (DMF, DCM) versus non-polar alternatives .
- Catalyst screening : Evaluate Cu(I)/chiral ligand systems for enantiomeric excess (e.g., 89–91% ee achieved with phosphonate ligands) .
Q. What computational approaches are validated for predicting binding modes with CB2 or HDAC targets?
- Methodological Answer : Integrate molecular modeling and docking:
- Docking software : Use AutoDock Vina or Schrödinger Suite with CB2 receptor (PDB: 5TGZ) or HDAC6 (PDB: 5EDU) structures .
- MD simulations : Run 100-ns trajectories to assess adamantane-bipyridine interactions with hydrophobic binding pockets .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on bipyridine enhance HDAC affinity) .
Q. How can stereochemical integrity be maintained during scale-up synthesis?
- Methodological Answer : Implement chiral resolution techniques:
- Chiral HPLC : Use CHIRALPAK ID-3 columns (35% i-PrOH/CO₂) to separate enantiomers .
- Asymmetric catalysis : Apply (S,S)- or (R,R)-phosphonate ligands to achieve >90% ee in N-alkylation reactions .
- Crystallization-induced diastereomer resolution : Co-crystallize with chiral acids (e.g., tartaric acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
